4-Pyrimidinol, 2-(ethylthio)-6-methyl-

Übersicht

Beschreibung

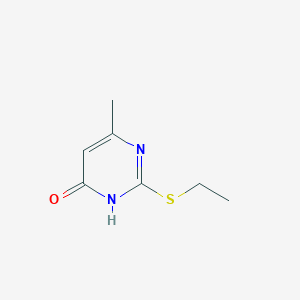

4-Pyrimidinol, 2-(ethylthio)-6-methyl- is an organic compound with the molecular formula C7H10N2OS It belongs to the class of pyrimidinols, which are derivatives of pyrimidine, a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with ethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Pyrimidinol, 2-(ethylthio)-6-methyl- can undergo several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols or other reduced derivatives.

Substitution: Various substituted pyrimidinols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 170.23 g/mol

- Structural Features : The compound features a pyrimidine ring substituted with an ethylthio group and a methyl group, contributing to its unique biological activity.

Medicinal Applications

-

Antiviral Activity :

- Research indicates that derivatives of pyrimidine compounds, including 4-pyrimidinol derivatives, exhibit antiviral properties. Specifically, the thioalkyl and alkylether derivatives have shown effectiveness in treating HIV-positive individuals, potentially aiding in the management of AIDS symptoms .

- Antifungal Properties :

-

Inhibition of Enzymes :

- Pyrimidine derivatives are also noted for their role as inhibitors of specific enzymes relevant to metabolic pathways. For example, compounds that include the pyrimidinol structure can inhibit deoxycytidine kinase, which is crucial in nucleotide metabolism and has implications for cancer treatment .

Agricultural Applications

- Pesticide Development :

- Herbicidal Activity :

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antiviral Activity | US6043248A | Demonstrated effectiveness against HIV through various thioalkyl derivatives. |

| Antifungal Properties | US4199583A | Identified antifungal activity against pathogens like Uromyces appendiculatus. |

| Enzyme Inhibition | J. Med. Chem., 1977 | Found to inhibit deoxycytidine kinase, affecting tumor cell metabolism. |

| Pesticide Development | PubChem Database | Highlighted potential for new pesticide formulations targeting specific pests. |

Wirkmechanismus

The mechanism of action of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biochemical processes within cells .

Vergleich Mit ähnlichen Verbindungen

- 2-(Methylthio)-4-pyrimidinol

- 2-(Ethylthio)-4(1H)-pyrimidinone

- 6-amino-2-ethylthio-4-pyrimidinol

Comparison: 4-Pyrimidinol, 2-(ethylthio)-6-methyl- is unique due to the presence of both the ethylthio and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific research applications .

Biologische Aktivität

4-Pyrimidinol, 2-(ethylthio)-6-methyl- is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

Chemical Structure

The structure of 4-Pyrimidinol, 2-(ethylthio)-6-methyl- features a pyrimidine ring with ethylthio and methyl substitutions. This unique arrangement contributes to its interaction with various biological targets.

Research indicates that 4-Pyrimidinol derivatives have significant roles in biochemical reactions, particularly in enzyme interactions. These compounds can modulate the activity of key enzymes involved in cellular signaling pathways, such as kinases and phosphatases. Notably, they have been shown to inhibit certain kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cellular functions .

Cellular Effects

The compound influences various cell types and processes by modulating signaling pathways and gene expression. For example, it impacts the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, changes in gene expression profiles are observed due to interactions with transcription factors.

Molecular Mechanism

At the molecular level, 4-Pyrimidinol interacts with biomolecules through specific binding interactions. It can bind to the active sites of enzymes, inhibiting or activating their activity. For instance, it has been shown to inhibit kinase activity by occupying ATP-binding sites. Furthermore, it can influence gene expression by interacting with transcription factors and DNA-binding proteins.

Biological Activity Overview

The biological activities of 4-Pyrimidinol derivatives encompass anticancer, antimicrobial, and antioxidant properties:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of these compounds. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | HCT-116 | 8.64 | CDK2 inhibition |

| 8a | TrkA | <5 | Trk inhibition |

| 7a | NCI 60 | 48.5% | CDK1 inhibition |

| 3f | MCF-7 | 55.97 | Cytotoxicity |

Case Studies :

- CDK Inhibition : Compound 5b showed potent CDK2 inhibitory activity against HCT-116 cell lines, comparable to doxorubicin. Molecular docking studies confirmed effective binding to the active site of CDK2.

- Trk Inhibition : Compounds like 8a exhibited significant inhibitory potency against TrkA with IC50 values in the nanomolar range.

Antimicrobial Activity

Compounds derived from this scaffold have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

- Ethyl derivatives demonstrated significant antibacterial activity against Bacillus subtilis, with a zone of inhibition measuring up to 23 mm.

Antioxidant Activity

The antioxidant potential was assessed through IC50 measurements, with some derivatives exhibiting values comparable to standard antioxidants like ascorbic acid.

Structure-Activity Relationship (SAR)

The biological activity of 4-Pyrimidinol is highly influenced by structural modifications:

- Substituents at positions C(2) and C(5) significantly impact potency and selectivity against various targets.

- The introduction of heteroaromatic groups enhances selectivity for specific kinases while maintaining low toxicity levels.

Conclusion and Future Directions

4-Pyrimidinol, 2-(ethylthio)-6-methyl- represents a versatile scaffold with extensive potential in drug development due to its ability to inhibit key enzymes involved in cancer progression. Future research should focus on optimizing structural modifications to enhance efficacy and selectivity while minimizing side effects. Continued exploration into the SAR of these compounds will be essential for developing novel therapeutic agents targeting specific cancers and other diseases influenced by kinase activity .

Eigenschaften

IUPAC Name |

2-ethylsulfanyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-3-11-7-8-5(2)4-6(10)9-7/h4H,3H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLWUMNUBVQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278673 | |

| Record name | 4-pyrimidinol, 2-(ethylthio)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3019-18-9 | |

| Record name | NSC9057 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pyrimidinol, 2-(ethylthio)-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.